molecular formula C10H11F3 B1661728 (3,3,3-Trifluoro-2-methylpropyl)benzene CAS No. 943-52-2

(3,3,3-Trifluoro-2-methylpropyl)benzene

Cat. No.: B1661728
CAS No.: 943-52-2
M. Wt: 188.19 g/mol
InChI Key: VTJLJNDWCNWLJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,3,3-Trifluoro-2-methylpropyl)benzene is a fluorinated aromatic compound characterized by a benzene ring substituted with a 3,3,3-trifluoro-2-methylpropyl group. This structure combines the aromatic stability of benzene with the electron-withdrawing and lipophilicity-enhancing properties of the trifluoromethyl group. The compound is synthesized via catalytic methods, such as photoredox catalysis using 4-CzIPN and CuCl₂, yielding a versatile intermediate for pharmaceuticals and agrochemicals .

The trifluoromethyl group significantly influences the compound's physical and chemical properties, including increased thermal stability, resistance to metabolic degradation, and enhanced membrane permeability. These attributes make it a critical building block in drug design, particularly for central nervous system (CNS) and oncology therapeutics .

Properties

CAS No.

943-52-2

Molecular Formula

C10H11F3

Molecular Weight

188.19 g/mol

IUPAC Name

(3,3,3-trifluoro-2-methylpropyl)benzene

InChI

InChI=1S/C10H11F3/c1-8(10(11,12)13)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3

InChI Key

VTJLJNDWCNWLJS-UHFFFAOYSA-N

SMILES

CC(CC1=CC=CC=C1)C(F)(F)F

Canonical SMILES

CC(CC1=CC=CC=C1)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The following table compares (3,3,3-Trifluoro-2-methylpropyl)benzene with derivatives differing in substituents:

Compound Name Substituent Physical State Yield (%) Key Applications
This compound -H (parent compound) Liquid/Oil 63–80 Pharmaceutical intermediates
1-(tert-Butyl)-4-(3,3,3-trifluoro-2-methylpropyl)benzene (44) -tert-Butyl Not reported 63 Material science intermediates
5-(3,3,3-Trifluoro-2-methylpropyl)benzo[d][1,3]dioxole (45) -Benzo[d][1,3]dioxole Not reported 80 Agrochemical precursors
1-Methoxy-4-(3,3,3-trifluoro-2-methylpropyl)benzene (2q) -Methoxy Yellow oil 64 Organic synthesis intermediates
3,3,3-Trifluoro-2-methylpropyl 4-methylbenzene-1-sulfonate (9) -Sulfonate ester Not reported Not reported Reactive intermediates for further derivatization

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : Methoxy groups (e.g., 2q) increase solubility in polar solvents but reduce thermal stability compared to the parent compound .
  • Steric Effects : Bulky substituents like tert-butyl (compound 44) may hinder reactivity in further functionalization but improve crystallinity .
  • Heterocyclic Modifications : Benzo[d][1,3]dioxole (compound 45) enhances bioactivity, making it suitable for agrochemicals .

Key Observations :

  • Photoredox Catalysis : Efficient for introducing trifluoromethyl groups but requires precise control of light and catalysts .
  • Asymmetric Synthesis : Critical for generating enantiopure pharmaceuticals (e.g., BAY 73-6691), where the (R)-enantiomer shows superior PDE9A inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.